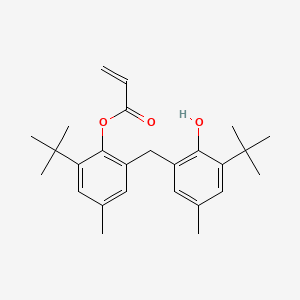
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Cat. No. B1583310
Key on ui cas rn:
61167-58-6
M. Wt: 394.5 g/mol
InChI Key: IORUEKDKNHHQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04562281
Procedure details


To a 2-liter four-necked flask equipped with a thermometer, stirring apparatus, condenser and dropping funnel were added 340.51 g (1.0 mole) of 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 72.06 g (1.0 mole) of acrylic acid, 500 g of toluene and 209.47 g (2.07 moles) of triethylamine. After replacing the air in the container with nitrogen, 105.8 g (0.69 mole) of phosphorus oxychloride was added dropwise with stirring. After completion of the dropwise addition, the reaction solution was kept at 80° C. for 1 hour. Thereafter, the organic layer was washed with water until it became neutral, and toluene was removed under reduced pressure. The residue was then recrystallized from n-hexane to obtain 374.8 g of a white crystalline 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate having a melting point of 132° to 134° C. Yield, 95%.
Quantity
340.51 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:15]=1[OH:25])[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:3]=1[OH:13].[C:26](O)(=[O:29])[CH:27]=[CH2:28].C(N(CC)CC)C.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[C:26]([O:25][C:15]1[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][C:18]([CH3:20])=[CH:19][C:14]=1[CH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:3]=1[OH:13])(=[O:29])[CH:27]=[CH2:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
340.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
72.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
209.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
105.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring apparatus, condenser
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2-liter four-necked flask equipped with a thermometer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
WASH
|
Type
|
WASH
|
|
Details
|
Thereafter, the organic layer was washed with water until it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
toluene was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then recrystallized from n-hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OC1=C(C=C(C=C1C(C)(C)C)C)CC1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 374.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
